![molecular formula C17H19N3O B11977937 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)
3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a piperazine ring through an imino linkage, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol typically involves the condensation of 4-phenylpiperazine with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[(4-phenyl-1-piperazinyl)imino]methylphenol
- 3-[(4-phenyl-1-piperazinyl)imino]methylphenol
Uniqueness
3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
3-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H19N3O/c21-17-8-4-5-15(13-17)14-18-20-11-9-19(10-12-20)16-6-2-1-3-7-16/h1-8,13-14,21H,9-12H2/b18-14+ |
InChIキー |
IAHBIDVTYVCLIU-NBVRZTHBSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)O |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


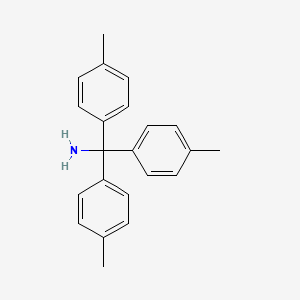
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11977868.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)
![11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977889.png)
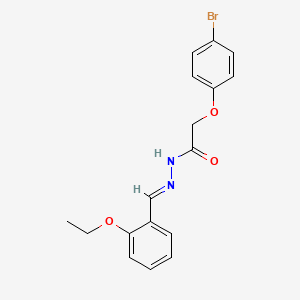
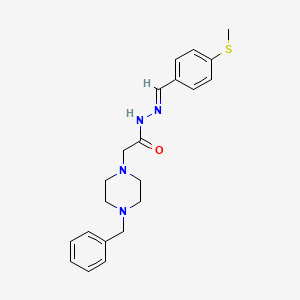
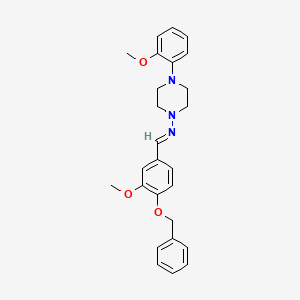

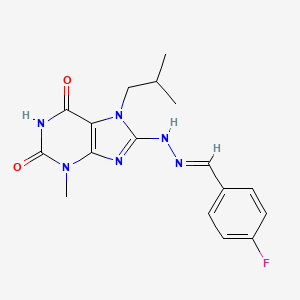
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)


